3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
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Overview
Description
3-Bromo-8-methoxyimidazo[1,2-a]pyrazine is a chemical compound with the molecular formula C7H6BrN3O . It is a nitrogen-containing six-membered heterocyclic ring .
Synthesis Analysis
The synthesis of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine has been developed in a simple undivided cell without any external oxidant . This protocol proceeds smoothly to provide the products with a broad substrate scope through a domino condensation/bromination sequence .Molecular Structure Analysis
The molecular structure of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine is characterized by a dihedral angle of 16.2 (2)° with the essentially planar (r.m.s. deviation = 0.006 Å) imidazopyrazine system . The InChI code for this compound is 1S/C7H6BrN3O/c1-12-7-6-10-4-5 (8)11 (6)3-2-9-7/h2-4H,1H3 .Physical And Chemical Properties Analysis
The molecular weight of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine is 228.05 g/mol . It has a topological polar surface area of 39.4 Ų . The compound has a rotatable bond count of 1 .Scientific Research Applications
I have conducted a search for detailed scientific research applications of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine , but unfortunately, the available information does not provide specific applications in separate fields as requested. The compound is mentioned in various contexts related to Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical research , but detailed applications in these areas are not specified in the search results.
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine are currently unknown . Understanding the affected pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of 3-bromo-8-methoxyimidazo[1,2-a]pyrazine is currently lacking .
properties
IUPAC Name |
3-bromo-8-methoxyimidazo[1,2-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-6-10-4-5(8)11(6)3-2-9-7/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEGJUSNDDPOHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567143 |
Source
|
Record name | 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-8-methoxyimidazo[1,2-a]pyrazine | |
CAS RN |
91775-62-1 |
Source
|
Record name | 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91775-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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